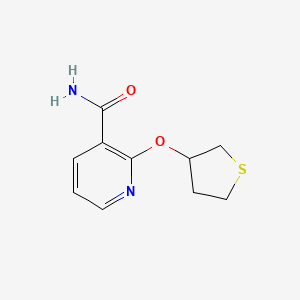

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative with the molecular formula C17H15F3N2O3S and a molecular weight of 384.4 g/mol . Its structure features a nicotinamide core modified by a tetrahydrothiophene-3-yloxy substituent and an N-(2-(trifluoromethoxy)phenyl) group. The compound’s SMILES representation is O=C(Nc1ccccc1OC(F)(F)F)c1cccnc1OC1CCSC1, and its CAS registry number is 2034499-76-6 .

Propriétés

IUPAC Name |

2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c11-9(13)8-2-1-4-12-10(8)14-7-3-5-15-6-7/h1-2,4,7H,3,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVAKXUAAOBJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the reaction of nicotinic acid derivatives with tetrahydrothiophene-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of tetrahydrothiophene-3-ol attacks the nicotinic acid derivative, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrothiophene moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like K2CO3. The reactions are typically carried out in solvents such as DMF, dichloromethane (DCM), or ethanol, under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted nicotinamide derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide has been investigated for its role as a building block in the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, making it a valuable compound for drug development.

Drug Combination Studies

Recent studies have highlighted the efficacy of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide in drug combination therapies. For instance, it has been shown to enhance the activity of existing drugs against various pathogens, including those responsible for leishmaniasis. In vitro studies indicated that this compound could significantly improve the antileishmanial activity of traditional drugs, suggesting its potential as an adjuvant in therapy .

Antiparasitic Activity

The compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, has been explored through various combination therapies. Research indicates that when used alongside other FDA-approved drugs, 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide can lead to enhanced therapeutic outcomes, reducing parasitemia more effectively than single-agent treatments .

Case Study 1: Leishmaniasis Treatment

A study conducted by Gazanion et al. demonstrated that combining nicotinamide with antileishmanial drugs resulted in synergistic effects, significantly enhancing treatment efficacy against Leishmania species. The addition of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide improved the overall therapeutic index of conventional treatments, highlighting its potential role in managing resistant strains .

Case Study 2: Chagas Disease Management

In another study focusing on Chagas disease, researchers screened multiple drug combinations involving 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide. The findings revealed that certain combinations exhibited synergistic effects, leading to a notable decrease in parasitemia levels in murine models . This suggests that the compound could be pivotal in developing new treatment protocols for neglected tropical diseases.

Data Tables

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Acts as a building block for complex molecule synthesis |

| Drug Combination Studies | Enhances efficacy of existing treatments against Leishmania and Trypanosoma cruzi |

| Antiparasitic Activity | Effective in reducing parasitemia when combined with other FDA-approved drugs |

Mécanisme D'action

The mechanism of action of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to various biological effects, including the regulation of metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Key Observations :

- Trifluoromethoxy vs.

- Tetrahydrothiophene vs. Tetrahydrofuran : The sulfur atom in tetrahydrothiophene may increase metabolic stability due to reduced oxidative susceptibility compared to oxygen-containing tetrahydrofuran .

Pharmacological and Physicochemical Trends

While direct pharmacological data for 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide are unavailable, comparisons with nicotinamide derivatives suggest:

- Solubility : The tetrahydrothiophene ring may reduce crystallinity, enhancing solubility compared to rigid aromatic substituents.

Activité Biologique

2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a nicotinamide moiety linked to a tetrahydrothiophene group via an ether bond. Its molecular formula is C10H12N2O2S, with a molecular weight of approximately 224.28 g/mol. The unique structure may contribute to its biological activity, particularly in relation to sirtuin activation and NAD+ metabolism.

The primary mechanism through which 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its biological effects appears to involve modulation of sirtuin activity, particularly SIRT1. Sirtuins are a family of NAD+-dependent deacetylases implicated in various cellular processes including aging, metabolism, and stress resistance. Activation of SIRT1 has been associated with protective effects against age-related diseases and metabolic disorders .

Antioxidant Properties

Research indicates that compounds similar to 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide may exhibit antioxidant activities. These activities include the inhibition of NADPH oxidase and xanthine oxidase, which are involved in reactive oxygen species (ROS) production . By reducing oxidative stress, such compounds could play a role in preventing cellular damage associated with various diseases.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| SIRT1 Activation | Increases cellular resilience | |

| Antioxidant Activity | Reduces oxidative stress | |

| Anti-inflammatory Effects | Modulates inflammatory pathways |

Case Studies

-

SIRT1 Activation in Cancer Models

A study demonstrated that compounds activating SIRT1 could inhibit tumor growth in colon cancer models by promoting apoptosis and inhibiting cell proliferation . The potential for 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide as a therapeutic agent in cancer treatment warrants further investigation. -

Neuroprotective Effects

In neurodegenerative models, sirtuin activators have shown promise in protecting neurons from degeneration. This suggests that 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide may have similar protective properties, potentially benefiting conditions such as Alzheimer's disease .

Research Findings

Recent studies have highlighted the importance of NAD+ metabolism in health and disease. Compounds that enhance NAD+ levels can influence sirtuin activity and promote metabolic health. For instance, nicotinamide riboside analogs have been shown to elevate NAD+ levels significantly, suggesting that 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide may similarly enhance NAD+ biosynthesis .

Q & A

Q. What are the recommended synthetic routes for 2-((Tetrahydrothiophen-3-yl)oxy)nicotinamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a nicotinamide derivative (e.g., 6-hydroxynicotinamide) and tetrahydrothiophen-3-ol. Key intermediates, such as 6-(tetrahydropyran-4-yloxy)nicotinaldehyde (CAS RN 910036-95-2), can be characterized via HPLC (>97% purity, monitored at 254 nm) and NMR (e.g., H and C spectra for confirming regioselectivity) . For thioether bond formation, Mitsunobu or Ullmann coupling reactions are viable, requiring optimization of catalysts (e.g., CuI for Ullmann) and reaction temperatures (60–100°C) .

Q. How should crystallographic data for this compound be analyzed to resolve structural ambiguities?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. For ambiguous electron density regions (e.g., tetrahydrothiophene ring conformation), employ iterative refinement cycles with restraints on bond lengths/angles. Cross-validate results using SHELXE for phase extension in case of twinning or low-resolution data .

Q. What analytical techniques are critical for confirming purity and stability under storage conditions?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect degradation products (e.g., oxidation of the tetrahydrothiophene ring).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C).

- Karl Fischer Titration : Monitor hygroscopicity, as amide groups may hydrolyze in humid conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., tubulin inhibition vs. kinase inhibition) be reconciled for this compound?

- Methodological Answer :

- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinities for both tubulin (IC < 1 µM) and kinases (e.g., Brk kinase, IC ~10 nM).

- Cellular Profiling : Compare dose-response curves in cancer cell lines (e.g., MCF-7 for Brk inhibition vs. HeLa for tubulin effects). Contradictions may arise from off-target interactions or cell-type-specific metabolism .

Q. What computational strategies are effective in predicting metabolic liabilities of the tetrahydrothiophene moiety?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate oxidation potentials of the sulfur atom to predict susceptibility to CYP450-mediated metabolism.

- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify reactive intermediates. Validate predictions using in vitro microsomal assays (e.g., rat liver S9 fractions) .

Q. How can structural analogs be designed to improve solubility without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the tetrahydrothiophene ring with morpholine (improves water solubility) or thiomorpholine (retains sulfur interactions).

- Salt Formation : Explore counterions (e.g., hydrochloride) for nicotinamide’s tertiary amine.

- LogP Optimization : Use HPLC-based logP measurements to balance hydrophilicity (target < 3.5) .

Q. What experimental controls are essential when studying this compound’s off-target effects in kinase screens?

- Methodological Answer :

- Broad Kinase Panels : Include staurosporine (pan-kinase inhibitor) and dasatinib (Src/Bcr-Abl inhibitor) as benchmarks.

- ATP Competition Assays : Vary ATP concentrations (1–10 mM) to distinguish ATP-competitive vs. allosteric inhibition.

- Crystallographic Validation : Resolve co-crystal structures with kinases (e.g., PDB deposition) to confirm binding modes .

Data Interpretation & Validation

Q. How should researchers address discrepancies between computational docking and experimental binding data?

- Methodological Answer :

- Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility.

- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking scores.

- SPR Cross-Validation : Compare calculated K values with experimental (e.g., <10 µM for high-affinity targets) .

Q. What strategies mitigate batch-to-batch variability in biological assays using this compound?

- Methodological Answer :

- QC Protocols : Standardize NMR purity thresholds (>95%) and LC-MS impurity profiles (e.g., <0.5% residual solvents).

- Stability Monitoring : Store aliquots at -80°C under argon to prevent oxidation.

- Dose-Response Normalization : Include internal controls (e.g., reference inhibitors) in each assay plate .

Regulatory & Safety Considerations

Q. What preclinical toxicity endpoints are most relevant for this compound’s development?

- Methodological Answer :

- Genotoxicity : Perform Ames tests (TA98/TA100 strains) to detect mutagenic potential from nitro or aromatic moieties.

- Cardiotoxicity : Monitor hERG channel inhibition (IC > 10 µM) via patch-clamp assays.

- Metabolite Screening : Identify glutathione adducts (via HR-MS/MS ) to assess reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.